5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes fluorophenyl, hydroxy, methoxyphenyl, and pyridinylmethyl groups
Preparation Methods
The synthesis of 5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, typically starting with the preparation of the core pyrrol-2-one structure. The synthetic route often includes:
Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The fluorophenyl, hydroxy, methoxyphenyl, and pyridinylmethyl groups are introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimization of reaction conditions to maximize yield and minimize costs, often using automated systems for large-scale synthesis.
Chemical Reactions Analysis
5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the aromatic rings.
Hydrolysis: Acidic or basic hydrolysis can break down ester or amide bonds within the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar compounds to 5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE include:
Benzofuran Derivatives: Known for their biological activities such as anti-tumor and antibacterial properties.
Pyrazolo[3,4-b]pyridin-6-one Derivatives: These compounds exhibit anticancer activity and are studied for their potential as therapeutic agents.
The uniqueness of 5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19FN2O3 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H19FN2O3/c1-29-17-10-8-16(9-11-17)20-21(18-6-2-3-7-19(18)24)26(23(28)22(20)27)14-15-5-4-12-25-13-15/h2-13,21,27H,14H2,1H3 |
InChI Key |
XPJNNLORSFBKQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3F)CC4=CN=CC=C4)O |
Origin of Product |
United States |
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